molecular formula C27H30N6O2 B2511239 N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide CAS No. 902930-69-2

N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

カタログ番号: B2511239
CAS番号: 902930-69-2
分子量: 470.577
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a useful research compound. Its molecular formula is C27H30N6O2 and its molecular weight is 470.577. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives are a significant class of fused heterocycles found in over 200 naturally occurring alkaloids. Their stability and the potential to introduce various bioactive moieties have made them a focal point for developing new medicinal agents. These compounds exhibit a range of biological activities, including antibacterial properties against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The solubility challenges associated with these compounds are a major hurdle in drug development, necessitating ongoing research to improve bioavailability and counter antibiotic resistance (Tiwary et al., 2016).

Evodiamine and its Derivatives: Therapeutic and Cosmetic Applications

Evodiamine, an indoloquinazoline alkaloid, demonstrates a broad spectrum of pharmacological activities, making it a valuable candidate for treating metabolic disorders, cancer, neurological disorders, and cardiovascular diseases. It has been explored for its fat-reducing properties, anti-cancer, anti-diabetic, and anti-inflammatory activities. The detailed patent analysis reveals its significant market potential in developing therapeutics (Gavaraskar et al., 2015).

Enzyme Inhibition and Docking Analysis in Drug Design

Recent studies highlight the role of 1,2,3-triazole-containing derivatives in antifungal activity. These compounds, often hybrids incorporating other antimicrobial pharmacophores, show promise in developing efficacious anti-fungal candidates. The evolving drug resistance among pathogenic microorganisms necessitates the exploration of 1,2,3-triazole hybrids as potential antifungal drug candidates (Geronikaki, 2021).

Antibacterial Activity of Triazole-Containing Hybrids

Triazole-containing hybrids are potent inhibitors of key bacterial enzymes and proteins, demonstrating broad-spectrum antibacterial activity against clinically significant organisms, including drug-resistant forms. These findings underscore the potential of triazole and its derivatives in addressing the challenge of antibiotic-resistant bacterial infections (Li and Zhang, 2021).

Triazole Derivatives: A Patent Review

Research on triazole derivatives has been extensive, highlighting their utility in treating various diseases due to their anti-inflammatory, antimicrobial, and antitumoral properties. Triazoles, including triazolam and alprazolam, are well-established in the pharmaceutical market, underscoring the importance of continuing research and development in this area (Asif, 2014).

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves the condensation of 1H-indole-3-carboxaldehyde with ethylamine to form N-(2-aminoethyl)-1H-indole-3-carboxamide. This intermediate is then reacted with 4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1-carboxylic acid to form the final product.", "Starting Materials": [ "1H-indole-3-carboxaldehyde", "ethylamine", "4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1-carboxylic acid" ], "Reaction": [ "Step 1: Condensation of 1H-indole-3-carboxaldehyde with ethylamine to form N-(2-aminoethyl)-1H-indole-3-carboxamide", "Step 2: Reaction of N-(2-aminoethyl)-1H-indole-3-carboxamide with 4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1-carboxylic acid to form N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide" ] }

CAS番号

902930-69-2

分子式

C27H30N6O2

分子量

470.577

IUPAC名

N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

InChI

InChI=1S/C27H30N6O2/c1-18(2)14-16-32-26(35)21-8-4-6-10-23(21)33-24(30-31-27(32)33)11-12-25(34)28-15-13-19-17-29-22-9-5-3-7-20(19)22/h3-10,17-18,29H,11-16H2,1-2H3,(H,28,34)

SMILES

CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCCC4=CNC5=CC=CC=C54

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。